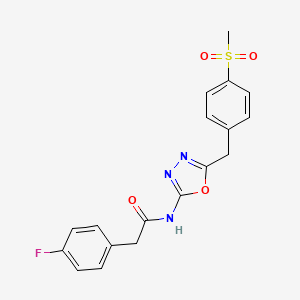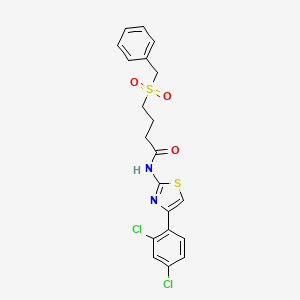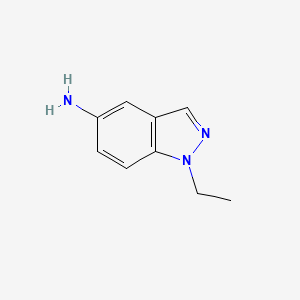![molecular formula C18H14ClN5 B2602361 N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890948-83-1](/img/structure/B2602361.png)
N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It’s part of a new set of molecules designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of these types of compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation, cyclization, N-methylation, and other processes .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Bioactivities of Pyrazole Derivatives : A study explored the synthesis and characterization of pyrazole derivatives, including their crystal structures and biological activities against breast cancer and microbes. The research aimed to identify antitumor, antifungal, and antibacterial pharmacophore sites, highlighting the potential of these compounds in medicinal chemistry (Titi et al., 2020).
Biological Activities
Antitumor and Antimicrobial Potential : Research focusing on the synthesis of pyrimidine linked pyrazole heterocyclics under microwave irradiation examined their insecticidal and antibacterial potential. This study underscores the relevance of such compounds in addressing diverse biological challenges (Deohate & Palaspagar, 2020).
Antimicrobial and Anticancer Activities : Another study synthesized new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, evaluating their antimicrobial and anticancer activities. This research contributes to the development of novel therapeutic agents, highlighting the compound's utility in cancer treatment (El-Sawy et al., 2013).
Chemical Synthesis Techniques
Efficient Synthesis Methods : The development of efficient synthesis methods for related compounds, such as the stereoselective fluorination of a benzylic alcohol to a benzylic fluoride, showcases the chemical versatility and potential for creating diverse chemical entities for various applications (Bio et al., 2008).
Diverse Synthetic Approaches : Studies also describe the synthesis of pyrazolo[3,4-d]pyrimidine analogues, indicating the flexibility in generating compounds with potential biological significance. For example, the synthesis of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine highlights the compound's relevance in adenosine receptor affinity, suggesting applications in neurological disorders (Harden et al., 1991).
Orientations Futures
Propriétés
IUPAC Name |
N-benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5/c19-14-7-4-8-15(9-14)24-18-16(11-23-24)17(21-12-22-18)20-10-13-5-2-1-3-6-13/h1-9,11-12H,10H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLBSRKCDBRYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-oxo-4-[1-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethylamino]but-2-enoate](/img/structure/B2602279.png)
![N-phenyl-3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-1-carboxamide](/img/structure/B2602281.png)

![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2602284.png)
![Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate](/img/structure/B2602285.png)
![2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2602286.png)
![2-Fluoro-N-[2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B2602289.png)
![3-(2-ethoxyethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine](/img/structure/B2602291.png)


![2-(4-ethoxyphenyl)-4-(ethylthio)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2602296.png)
![2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2602297.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602298.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2602301.png)